2-[1-benzyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione 2-[1-benzyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC9087631
InChI: InChI=1S/C29H26N2O3S/c32-27-20-12-4-5-13-21(20)28(33)31(27)24(18-19-10-2-1-3-11-19)29(34)30-22-14-6-8-16-25(22)35-26-17-9-7-15-23(26)30/h1-3,6-11,14-17,20-21,24H,4-5,12-13,18H2
SMILES: C1CCC2C(C1)C(=O)N(C2=O)C(CC3=CC=CC=C3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64
Molecular Formula: C29H26N2O3S
Molecular Weight: 482.6 g/mol

2-[1-benzyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione

CAS No.:

Cat. No.: VC9087631

Molecular Formula: C29H26N2O3S

Molecular Weight: 482.6 g/mol

* For research use only. Not for human or veterinary use.

2-[1-benzyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione -

Specification

Molecular Formula C29H26N2O3S
Molecular Weight 482.6 g/mol
IUPAC Name 2-(1-oxo-1-phenothiazin-10-yl-3-phenylpropan-2-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Standard InChI InChI=1S/C29H26N2O3S/c32-27-20-12-4-5-13-21(20)28(33)31(27)24(18-19-10-2-1-3-11-19)29(34)30-22-14-6-8-16-25(22)35-26-17-9-7-15-23(26)30/h1-3,6-11,14-17,20-21,24H,4-5,12-13,18H2
Standard InChI Key ZICNLPYUTLVRCI-UHFFFAOYSA-N
SMILES C1CCC2C(C1)C(=O)N(C2=O)C(CC3=CC=CC=C3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64
Canonical SMILES C1CCC2C(C1)C(=O)N(C2=O)C(CC3=CC=CC=C3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64

Introduction

Structural and Molecular Characteristics

Core Structural Components

The molecule’s architecture combines three distinct subunits:

  • Phenothiazine: A tricyclic system comprising two benzene rings fused to a thiazine ring. This moiety is renowned for its dopamine receptor antagonism, a feature central to antipsychotic drugs like chlorpromazine.

  • Hexahydroisoindole-1,3-dione: A saturated isoindole derivative with two ketone groups, contributing to conformational rigidity and potential hydrogen-bonding interactions.

  • Benzyl-oxoethyl linker: A flexible spacer connecting the phenothiazine and isoindole units, which may influence bioavailability and target binding.

The IUPAC name, 2-(1-oxo-1-phenothiazin-10-yl-3-phenylpropan-2-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione, reflects this intricate connectivity.

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC₂₉H₂₆N₂O₃S
Molecular Weight482.6 g/mol
IUPAC Name2-(1-oxo-1-phenothiazin-10-yl-3-phenylpropan-2-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
CAS NumberNot publicly disclosed
Topological Polar Surface Area~80 Ų (estimated)

Synthetic Pathways and Challenges

Proposed Synthesis Strategy

While explicit protocols for this compound are scarce, its synthesis likely involves multi-step organic reactions:

  • Phenothiazine Functionalization: Introduction of a ketone group at the N-10 position via Friedel-Crafts acylation or Ullmann-type coupling.

  • Isoindole-dione Preparation: Cyclization of a substituted phthalic anhydride derivative with a diamine under reflux conditions .

  • Linker Incorporation: A Michael addition or nucleophilic substitution to attach the benzyl-oxoethyl bridge between the two cores.

Critical challenges include avoiding over-oxidation of the thiazine sulfur and managing steric hindrance during the coupling steps.

Purification and Characterization

Post-synthesis purification would likely employ:

  • Column Chromatography: Using silica gel with ethyl acetate/hexane gradients.

  • Recrystallization: From ethanol or dimethylformamide.
    Structural validation would require ¹H/¹³C NMR, FT-IR (notably carbonyl stretches at ~1700 cm⁻¹), and HRMS .

ActivityMechanismSupporting Evidence
AntipsychoticD₂ receptor antagonismStructural analogy
AntibacterialMembrane disruptionLipophilicity calculations
AntioxidantROS scavengingSimilar isoindole derivatives

Physicochemical and ADMET Profiles

Lipinski’s Rule Compliance

  • Molecular Weight: 482.6 g/mol (exceeds 500 threshold)

  • LogP: ~4.2 (estimated via XLogP3) indicates high lipophilicity.

  • H-bond Donors/Acceptors: 0/5 (within limits).

While the molecular weight surpasses Lipinski’s criteria, the compound may still exhibit oral bioavailability due to its flexible linker facilitating membrane transport.

Metabolic Stability

The phenothiazine sulfur is prone to S-oxidation by cytochrome P450 enzymes, potentially generating active metabolites. Glucuronidation of the isoindole-dione’s carbonyl groups is likely, as observed in related phthalimide derivatives .

Comparative Analysis with Structural Analogs

Phenothiazine-based Drugs

Compared to chlorpromazine (MW: 318.86 g/mol), this compound’s extended structure may reduce CNS penetration but improve peripheral target engagement.

Isoindole-dione Derivatives

The hexahydroisoindole core differs from unsaturated analogs like thalidomide, potentially avoiding teratogenic risks associated with lenalidomide’s glutarimide moiety .

Table 3: Structural and Functional Comparisons

CompoundMW (g/mol)Key FeaturesBioactivity
Target Compound482.6Phenothiazine-isoindole hybridMultifunctional (predicted)
Chlorpromazine318.86Phenothiazine coreAntipsychotic
Thalidomide258.23Phthalimide-glutarimideImmunomodulatory

Future Research Directions

In Vivo Efficacy Studies

Priority areas include:

  • Behavioral Models: Forced swim test (antidepressant) and apomorphine-induced climbing (antipsychotic).

  • Toxicology: Chronic toxicity studies in rodents to assess hepatotoxicity risk.

Structural Optimization

  • Linker Modification: Replacing the benzyl group with heteroaromatic rings to modulate solubility.

  • Stereochemistry Control: Introducing chiral centers to enhance target specificity.

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